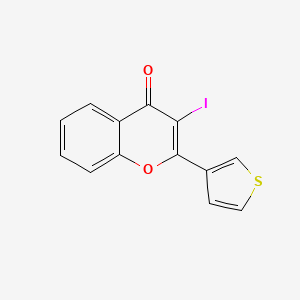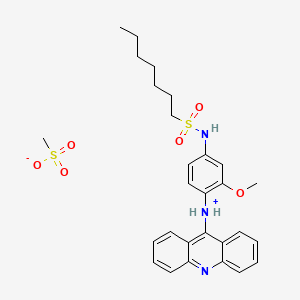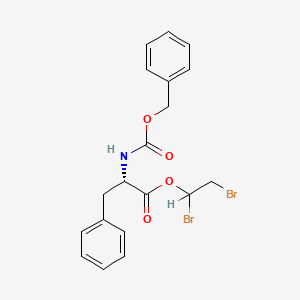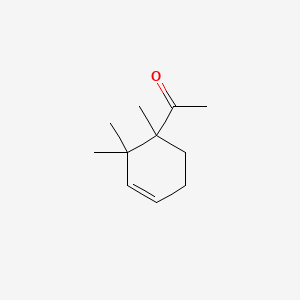
Ethylenediamine DI-L-(+)-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine DI-L-(+)-tartrate is a chemical compound that combines ethylenediamine with DI-L-(+)-tartaric acid. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used in various industrial applications. DI-L-(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. The combination of these two compounds results in a crystalline salt that has unique properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethylenediamine DI-L-(+)-tartrate typically involves the reaction of ethylenediamine with DI-L-(+)-tartaric acid in an aqueous solution. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired crystalline salt. The reaction can be represented as follows:
C2H8N2+C4H6O6→C6H14N2O6
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is stirred continuously to ensure complete reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure crystalline salt.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine DI-L-(+)-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethylenediamine DI-L-(+)-tartrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral resolving agent in the synthesis of optically active compounds.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals, including polymers and resins.
Mechanism of Action
The mechanism of action of ethylenediamine DI-L-(+)-tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in enzyme studies, where the compound can modulate enzyme activity by binding to metal cofactors.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simple diamine with two primary amine groups.
DI-L-(+)-tartaric acid: A naturally occurring organic acid with two hydroxyl groups and two carboxyl groups.
Ethylenediamine tetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Ethylenediamine DI-L-(+)-tartrate is unique due to its combination of ethylenediamine and DI-L-(+)-tartaric acid, resulting in a compound with both chelating and chiral properties. This makes it particularly useful in applications requiring chiral resolution and metal ion chelation.
Properties
Molecular Formula |
C10H20N2O12 |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2/t2*1-,2-;/m11./s1 |
InChI Key |
RWISDUHFHDEVCZ-STERTIEDSA-N |
Isomeric SMILES |
C(CN)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)

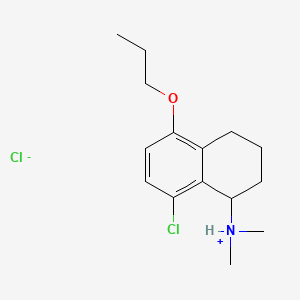
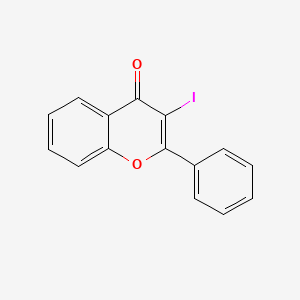
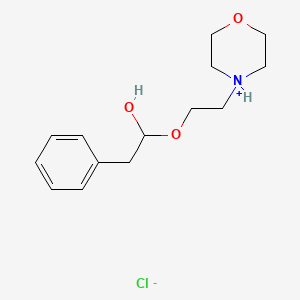
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)



